molecular formula C8H9BO2 B580017 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 19206-51-0

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

Cat. No.: B580017
CAS No.: 19206-51-0
M. Wt: 147.968
InChI Key: CKEWCFGVNDVQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound that contains both boron and oxygen within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of carboxylic esters. One common method includes the reduction of the carboxylic ester to form the desired compound, which can then be nitrated using nitric acid to provide cyclic boronates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various boronic acid derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

Injectable Self-Healing Hydrogels

One of the most promising applications of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is in the development of injectable self-healing hydrogels. These hydrogels are formed through dynamic covalent bonding facilitated by the interaction between the compound and saccharides like fructose. The resulting hydrogels exhibit remarkable properties such as:

  • Self-healing capabilities: The hydrogels can autonomously repair themselves after damage.
  • Injectability: They can be easily administered via syringe.
  • Biocompatibility: Encapsulated cells show high viability (over 80%) after a week in culture .

The gel formation is triggered at physiological pH, making it suitable for various medical applications, including tissue engineering and drug delivery systems.

Drug Delivery Systems

The compound's ability to form dynamic covalent bonds makes it an excellent candidate for drug delivery systems. Its interaction with biomolecules allows for the controlled release of therapeutic agents. For instance:

  • Targeted Delivery: The boronate ester crosslinking can be designed to release drugs in response to specific physiological conditions (e.g., pH changes).
  • Enhanced Stability: The hydrogels can protect sensitive drugs from degradation before reaching their target site.

Sensor Development

This compound has potential uses in sensor technology due to its ability to undergo reversible reactions with various substrates. This property can be exploited in:

  • Chemical Sensors: Detecting specific biomolecules or environmental pollutants.
  • Biosensors: Monitoring biological processes by detecting changes in concentration of analytes.

Hydrogel Studies

A study demonstrated the efficacy of hydrogels formed using this compound in a biomedical context. The research highlighted:

PropertyValue
Storage Modulus (G')Greater than Loss Modulus (G'')
Cell Viability> 80% after 7 days
pH ResponsivenessYes

These findings indicate that the hydrogels not only maintain structural integrity but also support cellular activities, making them suitable for regenerative medicine applications .

Drug Release Mechanism

In another investigation focusing on drug delivery mechanisms, researchers utilized the compound to create a system that releases drugs in a controlled manner based on environmental triggers. The study found that:

  • Release Rates : Adjusted by varying pH levels.
  • Therapeutic Efficacy : Enhanced due to localized drug delivery.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is unique due to its specific ring structure that incorporates both boron and oxygen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Biological Activity

Overview

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound characterized by its unique boron and oxygen-containing structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its interactions with biological molecules.

  • Molecular Formula : C8_8H9_9BO2_2
  • CAS Number : 19206-51-0
  • Structure : The compound features a bicyclic structure that includes a boron atom integrated into the aromatic system, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it forms complexes with human carbonic anhydrases I and II, which are crucial for maintaining pH balance and fluid homeostasis in tissues. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating skin conditions such as:

  • Netherton Syndrome
  • Rosacea
  • Atopic Dermatitis
  • Psoriasis
  • Pruritus (itch)

These conditions are often characterized by inflammatory responses where modulation of enzyme activity could provide symptomatic relief or disease modification.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-730.5
CAMA-125.0
HCC195422.0
SKBR-319.5

These results indicate significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of boron-containing compounds similar to this compound:

  • Boron-Pleuromutilins as Anti-Wolbachia Agents : A study indicated that boron-modified compounds exhibited potent activity against Wolbachia, a bacterium implicated in various diseases. The modifications enhanced their pharmacological profiles significantly .
  • Antioxidant Activity : Compounds derived from similar structures showed promising antioxidant activity in assays measuring free radical scavenging capabilities. The research highlighted a structure-activity relationship (SAR) indicating that electron-withdrawing groups enhance antioxidant properties .
  • JAK Inhibition : Another study focused on boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors for treating inflammatory diseases. The findings suggested that modifications to the core structure could lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using starting materials like 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one. Oxidation (e.g., with hydrogen peroxide) and reduction (e.g., sodium borohydride) are key steps. Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C for cyclization), and catalyst selection. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its intermediates?

  • Methodological Answer : Use 1^1H-NMR (400 MHz in DMSO-d6) to confirm proton environments, particularly the hydroxyl group at the 6-position. ESI-MS provides molecular ion validation. IR spectroscopy identifies functional groups (e.g., B-O bonds in oxaborinines). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include immediate decontamination with water and contacting certified toxicology services. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct metabolite profiling (LC-MS/MS) and plasma stability assays. Use computational modeling (e.g., molecular docking) to assess target binding affinity differences. Validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What experimental strategies are effective for optimizing the neuroprotective or antimicrobial activity of derivatives?

  • Methodological Answer : Introduce substituents at the 3- and 7-positions to modulate lipophilicity (logP) and hydrogen-bonding capacity. For neuroprotection, prioritize derivatives with enhanced blood-brain barrier permeability (e.g., via PAMPA-BBB assay). For antimicrobial activity, test against Gram-negative/-positive panels and assess efflux pump inhibition .

Q. How should degradation pathways and environmental stability be systematically studied for this compound?

  • Methodological Answer : Perform accelerated stability studies under varied pH (1–13), UV light, and oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2). Use HPLC-UV/MS to identify degradation products. Environmental fate can be modeled using EPI Suite™ software, with experimental validation via soil/water microcosm studies .

Q. What computational approaches are recommended for predicting the reactivity of the oxaborinine ring in novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict ring strain and electrophilic susceptibility. Molecular dynamics simulations assess solvation effects. Pair these with experimental kinetic studies (e.g., nucleophilic substitution rates) to validate predictions .

Q. How can structural modifications address metabolic instability observed in preclinical studies?

  • Methodological Answer : Replace metabolically labile groups (e.g., hydroxyls) with bioisosteres like fluorine or methyl groups. Use deuterium incorporation at vulnerable sites to slow CYP450-mediated oxidation. Validate with liver microsome assays and in vivo PK studies in rodent models .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify structure-activity trends .

Q. How can researchers differentiate between off-target effects and true pharmacological activity in mechanistic studies?

  • Methodological Answer : Use CRISPR/Cas9 gene editing to knock out the putative target and assess activity loss. Pair with proteomic profiling (e.g., SILAC) to identify unintended interactions. Validate with orthogonal assays, such as thermal shift assays for target engagement .

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWCFGVNDVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657158
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19206-51-0
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-bromo-phenyl)-ethoxy]-tetrahydro-pyran (1.0 g, 3.5 mmol, 1.0 eq.) in THF (20 mL) at −78° C. was slowly added BuLi (2.4 mL, 2.5 M solution in THF, 3.8 mmol, 1.1 eq.) under nitrogen atmosphere. Triisopropyl borate (1.2 mL, 5.25 mmol, 1.5 eq.) was then added and the mixture was allowed to warm to room temperature gradually and stirred overnight. After carefully adding HCl (10 mL, 6N), the yellowish solution was stirred at room temperature for another 1 h and then poured into a mixture of EtOAc (30 mL) and H2O (20 mL). The layers were separated and the aqueous phase was extracted with EtOAc (3×30 mL). Combined organic extracts was washed with H2O (50 mL), brine (50 mL), dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The oily residue was applied to silica chromatography eluting with EtOAc/Heptanes (0:100 to 100:0) to give 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol as a light yellow solid. 1H NMR (acetone) δ: 7.73 (d, J=7.2 Hz, 1H), 7.33-7.39 (m, 1H), 7.15-7.26 (m, 3H), 4.10 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H). Amount obtained 497 mg, 95.9% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.